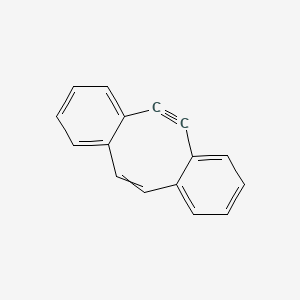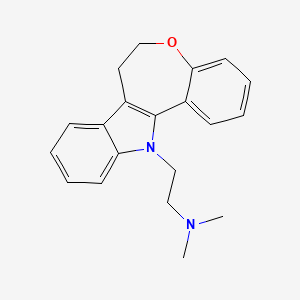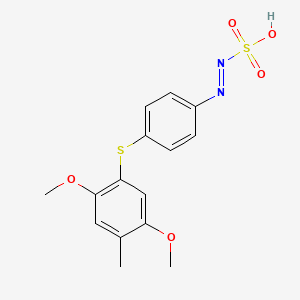![molecular formula C12H23N3O B13962770 2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure that can interact with various biological targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the amino and propanone groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. This is followed by functional group transformations to introduce the amino and propanone functionalities .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the production process .
化学反応の分析
Types of Reactions
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the spirocyclic core.
Reduction: This can be used to alter the ketone group to an alcohol.
Substitution: This can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols .
科学的研究の応用
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an inhibitor of specific enzymes and proteins.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, it can block the activation of necroptosis, a form of programmed cell death. This inhibition has shown therapeutic potential in various inflammatory diseases .
類似化合物との比較
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core and have been studied for similar applications.
TYK2/JAK1 inhibitors: Compounds like 14l and 48 have been identified as selective inhibitors with similar therapeutic potential.
Uniqueness
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one is unique due to its specific spirocyclic structure and its potent inhibitory activity against RIPK1. This makes it a promising candidate for further research and development in the field of medicinal chemistry .
特性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
2-amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-10(13)11(16)15-7-4-12(5-8-15)3-6-14(2)9-12/h10H,3-9,13H2,1-2H3 |
InChIキー |
IUDSIJFUYYZMDG-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCC2(CCN(C2)C)CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)







![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13962742.png)

![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)

![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
